1-Methoxy-1,2,3,4-tetrahydronaphthalene
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Overview
Description
. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a methoxy group. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
The synthesis of 1-Methoxy-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common method involves the catalytic hydrogenation of 2-methoxynaphthalene. In this process, 2-methoxynaphthalene is subjected to hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon, under elevated temperatures and pressures . This reaction results in the reduction of the aromatic ring, forming this compound.
Chemical Reactions Analysis
1-Methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Scientific Research Applications
1-Methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the tetrahydronaphthalene core can interact with hydrophobic regions of proteins and enzymes, affecting their conformation and activity .
Comparison with Similar Compounds
1-Methoxy-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:
1,2,3,4-Tetrahydronaphthalene: This compound lacks the methoxy group and has different chemical properties and reactivity.
5-Methoxy-1,2,3,4-tetrahydronaphthalene: This isomer has the methoxy group at a different position, leading to variations in its chemical behavior and applications.
1,2,3,4-Tetrahydronaphthalene-d12: This deuterated derivative is used in specific research applications requiring isotopic labeling.
This compound stands out due to its unique combination of the methoxy group and the tetrahydronaphthalene core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71735-16-5 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI Key |
IBRIMMDNSPFZMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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